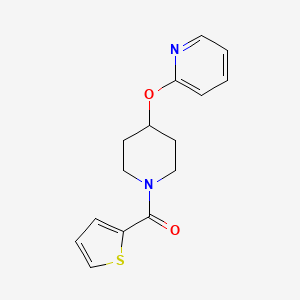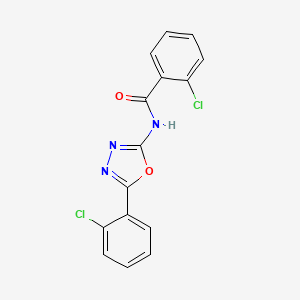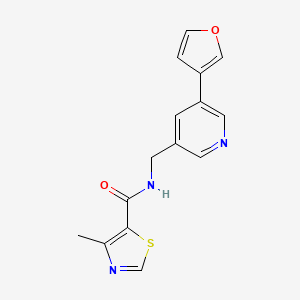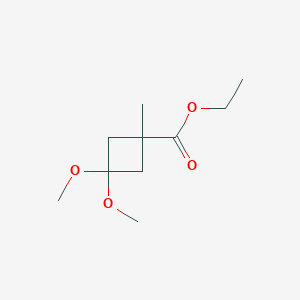
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Selective Estrogen Receptor Modulators (SERMs)
- Estrogen Antagonist Properties : A study by (Palkowitz et al., 1997) discovered a compound structurally related to (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone, displaying potent estrogen antagonist properties in breast and uterine tissues. This compound was identified as a novel SERM (Selective Estrogen Receptor Modulator) with significant implications for cancer treatment.
Synthesis and Structural Studies
- Three-Component Synthesis : A synthesis approach for a novel pyridine derivative, which includes a piperidin-1-yl component, was described by (Wu Feng, 2011). This method yields compounds that might be structurally and functionally related to the compound .
- Molecular Structure Analysis : Research by (Lakshminarayana et al., 2009) focused on the molecular structure analysis of a compound involving a pyridin-3-yl group, providing insights into the structural characteristics of similar compounds.
Pharmacological Applications
- Antimicrobial Activity : A study by (Patel et al., 2011) synthesized new pyridine derivatives and tested their antimicrobial activity. This suggests potential applications for compounds like (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone in antimicrobial therapies.
- Pain Treatment : The pharmacological evaluation of certain pyridin-3-yl and piperazin-1-yl methanone derivatives as TRPV4 antagonists, with implications for pain treatment, was explored by (Tsuno et al., 2017).
Other Applications
- Antagonists for GPR7 : Research into the development of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) by (Romero et al., 2012) is relevant to understanding the potential neurological applications of compounds structurally similar to (4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone.
properties
IUPAC Name |
(4-pyridin-2-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-4-3-11-20-13)17-9-6-12(7-10-17)19-14-5-1-2-8-16-14/h1-5,8,11-12H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWDOEZLRQSVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)
![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)
![1-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate](/img/structure/B2776086.png)




![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)